Technical Guide: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
Technical Guide: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
The following technical guide details the properties, synthesis, and applications of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (also known as N-Boc-thiomorpholine-3-carboxylic acid ethyl ester). This document is structured for researchers in medicinal chemistry and drug discovery.
A Privileged Scaffold for Peptidomimetics and Fragment-Based Drug Discovery
Executive Summary
4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS: 859833-24-2) is a orthogonally protected heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of non-canonical amino acids and peptidomimetics. Structurally, it is a thiomorpholine ring (a sulfur analog of morpholine) featuring an ethyl ester at the C3 position and a tert-butoxycarbonyl (Boc) protecting group at the N4 position.
This compound is highly valued in drug development for its ability to introduce conformational constraints similar to proline, while altering lipophilicity and metabolic stability through its thioether moiety. It is a key precursor for DPP-IV inhibitors, antitubercular agents, and integrin antagonists.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The compound is an orthogonally protected amino acid derivative. The Boc group protects the amine under basic conditions (removable by acid), while the Ethyl ester protects the carboxylic acid (removable by base or reduction), allowing for selective functionalization.
Table 1: Core Chemical Specifications
| Property | Data |
| IUPAC Name | 4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate |
| Common Name | N-Boc-Thiomorpholine-3-carboxylic acid ethyl ester |
| CAS Number | 859833-24-2 |
| Molecular Formula | C₁₂H₂₁NO₄S |
| Molecular Weight | 275.37 g/mol |
| Chirality | C3 is a stereocenter. Available as (R), (S), or Racemate. |
| Physical State | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water. |
| LogP (Predicted) | ~2.5 (Lipophilic due to Boc/Ethyl groups) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Logic & Production
The synthesis of this scaffold typically follows a linear protection strategy starting from the parent amino acid, Thiomorpholine-3-carboxylic acid . This route is preferred over cyclization of linear precursors due to higher stereochemical fidelity.
Mechanistic Pathway[6][10]
-
Fischer Esterification: The carboxylic acid is protected as an ethyl ester using ethanol and thionyl chloride. This generates the hydrochloride salt.
-
Carbamate Formation: The secondary amine is protected using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (TEA or DIPEA) to scavenge the HCl and generate the nucleophilic free amine.
Visualization: Synthesis Flowchart
The following diagram illustrates the stepwise conversion and the orthogonal nature of the protecting groups.
Figure 1: Stepwise synthesis from the parent amino acid. The pathway ensures the amine is protonated during esterification to prevent polymerization.
Experimental Protocol: N-Boc Protection
Note: This protocol assumes the starting material is Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride (CAS: 159381-07-4). If starting from the acid, perform standard Fischer esterification first.
Materials
-
Substrate: Thiomorpholine-3-carboxylic acid ethyl ester HCl (10.0 mmol, 2.11 g)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 2.40 g)
-
Base: Triethylamine (Et₃N) (22.0 mmol, 3.06 mL)
-
Solvent: Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen. Add the substrate and DCM.[2][3]
-
Neutralization: Cool the suspension to 0°C in an ice bath. Add Et₃N dropwise over 10 minutes. The solution should become clear as the free amine is liberated.
-
Addition: Add Boc₂O (dissolved in 5 mL DCM) dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes; Stain: Ninhydrin or KMnO₄).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/base.
-
Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil often solidifies upon standing. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes).
Self-Validating Checkpoint:
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic Boc singlet (~1.45 ppm, 9H) and the Ethyl quartet (~4.2 ppm, 2H) and triplet (~1.25 ppm, 3H). The disappearance of the broad NH signal confirms protection.
Reactivity & Applications in Drug Discovery[2][5][12]
This scaffold is a "hub" molecule. Its value lies in its ability to be selectively deprotected or oxidized to create diverse chemical libraries.
Orthogonal Deprotection
-
Acidic Conditions (TFA/DCM): Removes the Boc group to yield the free amine. Used for peptide coupling or urea formation.
-
Basic Conditions (LiOH/THF/H₂O): Hydrolyzes the Ethyl ester to the free acid. Used for coupling to amines (amide bond formation).
Sulfur Oxidation (The "Switch")
The sulfur atom can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using m-CPBA or Oxone. This alters the ring puckering and polarity, a technique used to tune the solubility and metabolic profile of lead compounds without changing the carbon skeleton.
Visualization: Reactivity Divergence
Figure 2: Divergent synthetic utility. The scaffold allows for three distinct vectors of modification.
Therapeutic Areas[2]
-
DPP-IV Inhibitors: Thiomorpholine analogs of proline are used to inhibit Dipeptidyl Peptidase-IV for Type 2 Diabetes treatment. The sulfur atom improves potency compared to the morpholine analog.
-
Antitubercular Agents: Substituted thiomorpholines have shown efficacy against Mycobacterium tuberculosis by disrupting cell wall synthesis.
-
Integrin Antagonists: The constrained ring system mimics the turn structures in RGD peptides, useful for designing non-peptide integrin inhibitors.
Safety & Handling (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (due to the thioether).
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; the thioether moiety can be toxic to aquatic life if accumulated.
References
-
Chem-Impex International. (n.d.). (R)-4-Boc-thiomorpholine-3-carboxylic acid Product Page. Retrieved from
-
Fluorochem. (n.d.). N-Boc-Thiomorpholine-3-carboxylic acid ethyl ester Product Data. Retrieved from
-
PubChem. (n.d.).[4][5] Ethyl thiomorpholine-3-carboxylate (CID 13604869).[6] National Library of Medicine.[7] Retrieved from
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. J. Chem. Rev., 3(4), 248.[8] Retrieved from
-
MDPI Molbank. (2005).[9] Synthesis of thiomorpholine derivatives. Molbank, M401.[9] Retrieved from
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